

Literature review of 3-Amino-1H-pyrazol-5-ol and its analogs

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Compound of Interest

Compound Name: 3-Amino-1H-pyrazol-5-ol

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An In-depth Technical Guide to **3-Amino-1H-pyrazol-5-ol** and its Analogs for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Among its derivatives, **3-Amino-1H-pyrazol-5-ol** and its analogs represent a particularly versatile class of compounds. These molecules feature a five-membered aromatic ring with two adjacent nitrogen atoms, an amino group, and a hydroxyl group, which can exist in tautomeric forms.[4][5] This structural arrangement provides multiple points for chemical modification and facilitates diverse interactions with biological targets. This review delves into the synthesis, chemical properties, and wide-ranging biological activities of **3-Amino-1H-pyrazol-5-ol** and its analogs, presenting key data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in drug discovery and development.

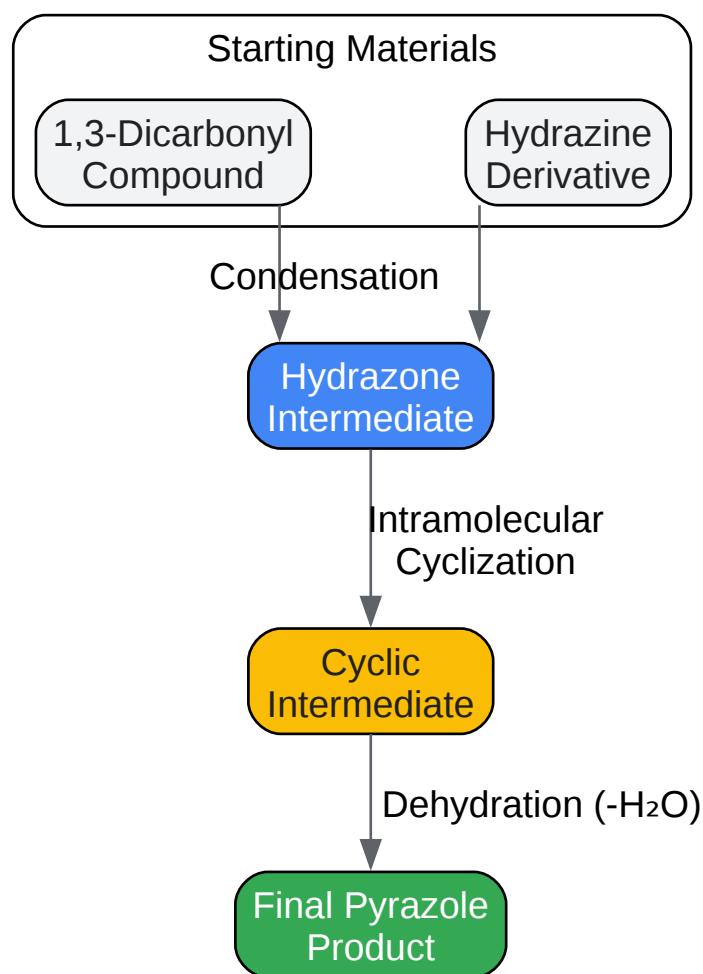
Synthesis of 3-Amino-1H-pyrazol-5-ol and its Analogs

The construction of the pyrazole core is a well-established area of organic synthesis, with several reliable methods available. The most prominent strategies involve the

cyclocondensation of a hydrazine derivative with a precursor molecule containing a 1,3-dicarbonyl or an equivalent synthon.

Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains a vital and versatile method for preparing substituted pyrazoles.^[6] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.^{[3][6]} The mechanism, typically acid-catalyzed, begins with the condensation of hydrazine onto one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.^[6] A critical consideration is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to two regioisomeric products.^[6]



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Caption: General workflow of the Knorr pyrazole synthesis.[\[6\]](#)

Synthesis from β -Ketocyanamides and Other Precursors

A common route to 3-amino-5-hydroxypyrazoles involves the reaction of hydrazine with β -ketocyanamides or their equivalents. For example, 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized from the corresponding cyanoacetic acid derivative.[\[7\]](#) Another approach involves the cyclization of 2-amino-3-oxo esters with hydrazine to yield 3-substituted 4-aminopyrazol-5-ol hydrochlorides.[\[8\]](#) The synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles, which are valuable precursors for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, can be achieved from 3-oxo-3-arylpropanenitriles and hydrazine hydrate.[\[9\]](#)

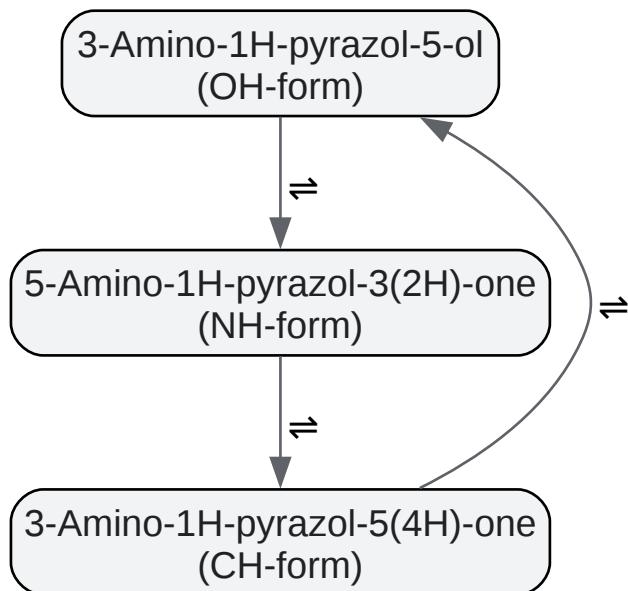
1,3-Dipolar Cycloaddition

An alternative strategy for forming the pyrazole ring is the [3+2] cycloaddition reaction between an alkyne (or an olefin) and a 1,3-dipolar compound, such as a nitrilimine generated in situ from an arylhydrazone.[\[10\]](#) This method provides access to a wide variety of substituted pyrazoles.[\[10\]](#)[\[11\]](#)

Chemical Properties and Reactivity

Tautomerism

A crucial structural aspect of **3-Amino-1H-pyrazol-5-ol** is its ability to exist in multiple tautomeric forms. Prototropic tautomerism can occur both within the pyrazole ring and involving the exocyclic amino and hydroxyl groups.[\[4\]](#) This leads to potential structures such as the 1H-pyrazol-5-ol, the 1H-pyrazol-5(4H)-one, and the 1H-pyrazol-3(2H)-one forms.[\[5\]](#)[\[12\]](#) This tautomeric equilibrium can significantly influence the molecule's reactivity, its ability to act as a hydrogen bond donor or acceptor, and ultimately its interaction with biological targets.[\[4\]](#)



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Caption: Key tautomeric forms of the 3-amino-5-hydroxypyrazole scaffold.

Reactivity

The pyrazole ring is aromatic and can undergo electrophilic substitution. The presence of the activating amino group makes the ring highly nucleophilic, with substitution typically occurring at the C4 position.[13] The amino group itself is a key functional handle, allowing for acylation, alkylation, and diazotization reactions, which serve as entry points for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[14] For instance, the amine can be used in cyclization reactions to construct fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles and pyrazolo[1,5-a]pyrimidines.[9][14]

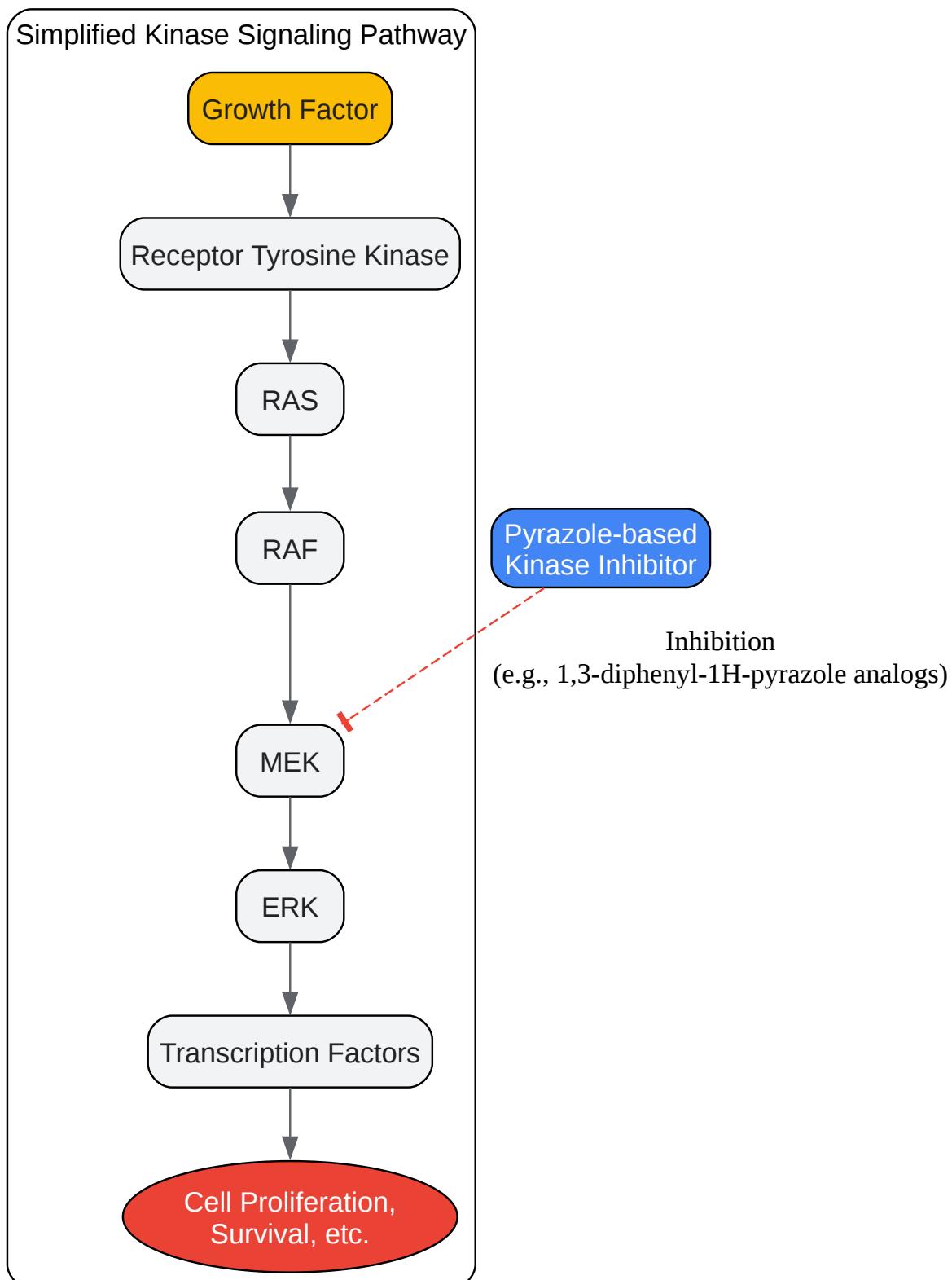
Biological Activities and Therapeutic Applications

Derivatives of **3-Amino-1H-pyrazol-5-ol** exhibit a remarkable breadth of biological activities, underscoring their importance in drug discovery.[15][16][17]

Kinase Inhibition

The 3-aminopyrazole core is a privileged scaffold for the development of kinase inhibitors.[18] Many cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, have been targeted by pyrazole-based molecules for cancer therapy.[18] Modifications to the pyrazole

scaffold, such as substitutions on the pyrazole ring and the nature of linked moieties, can have significant effects on the selectivity and potency of these inhibitors.[18] For example, the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core has been identified as a key pharmacophore in inhibitors targeting kinases like CDK16 and Aurora kinases.[18]



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Caption: Inhibition of the MEK pathway by pyrazole analogs.[2]

Antioxidant Activity

Certain analogs have been developed as potent antioxidants. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a powerful antioxidant drug used to treat brain infarction and amyotrophic lateral sclerosis, serves as a key template.^[8] Researchers have synthesized 4-amino-substituted Edaravone analogs, such as 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), which have demonstrated significant antioxidant activity in vitro, sometimes exceeding that of the parent drug.^[8] These compounds are believed to exert their radical-scavenging action through mechanisms like single electron transfer (SET) or hydrogen atom transfer (HAT).^[8]

Anti-inflammatory and Analgesic Activity

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor. Numerous other pyrazole derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties.^{[16][19]} These compounds often work by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.^[19] Some derivatives have shown excellent anti-inflammatory activity in carrageenan-induced rat paw edema models, with potency comparable to standard drugs like diclofenac and indomethacin.^[19]

Anticancer Activity

Beyond kinase inhibition, pyrazole derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.^{[16][20]} For example, 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent activity against HepG-2 (liver), BT474 (breast), and BGC823 (gastric) cancer cell lines, arresting the cell cycle in the S phase.^[20] The cytotoxic efficacy of these compounds is often evaluated by their IC₅₀ values, as summarized in the table below.

Quantitative Data Summary

The following tables summarize key quantitative data for various biological activities of **3-Amino-1H-pyrazol-5-ol** analogs found in the literature.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound Class	Cancer Cell Line	Activity (IC ₅₀)	Reference
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazides	HepG-2, BGC823	0.71 μ M	[20]
	BT474	1.39 μ M	[20]
Thiazole-pyrazole hybrids	MCF-7 (Breast)	10.21 - 14.32 μ M	[2]

| Ethyl-1-(...)-3-aryl-1H-pyrazole-5-carboxylates | A549 (Lung) | 26 μ M |[20] |

Table 2: Anti-inflammatory and Antioxidant Activity of Pyrazole Analogs

Compound	Assay	Activity	Reference
4-amino-3-methyl-1-phenylpyrazol-5-ol (APH)	ABTS	0.93 TEAC	[8]
	FRAP	0.98 TE	[8]
	ORAC	4.39 TE	[8]
1,3,4-trisubstituted pyrazole derivatives	Carrageenan-induced paw edema	\geq 84.2% inhibition	[19]

| Benzotriphenyl pyrazole analog | COX-2 Inhibition (IC₅₀) | 0.01 μ M |[2] |

TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents.

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of pyrazole derivatives, adapted from established literature.

Protocol: Knorr Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine Analog)[6]

Materials:

- Ethyl acetoacetate (1.0 equivalent)
- Phenylhydrazine (1.0 equivalent)
- Glacial acetic acid
- Ethanol

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note: This addition can be exothermic.
[6]
- Heating: Heat the reaction mixture under reflux for 1 hour.[6]
- Isolation: After the reaction is complete, cool the resulting syrup in an ice bath to facilitate crystallization.[6]
- Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure pyrazolone product.[6]

Protocol: Synthesis of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile[9]

Materials:

- (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (or similar precursor)
- Hydrazine hydrate
- Ethanol

Procedure:

- Reaction Setup: A solution of the starting enaminonitrile (e.g., 10 mmol) in ethanol (30 mL) is prepared in a suitable flask.
- Reagent Addition: Hydrazine hydrate (e.g., 2 mL, excess) is added to the solution.
- Reflux: The reaction mixture is heated at reflux for a specified time (e.g., 4 hours).
- Workup: The mixture is cooled to room temperature. The crystalline product that separates is collected by filtration.
- Purification: The collected solid is crystallized from a suitable solvent (e.g., dioxane) to yield the pure product.^[9]

Conclusion

3-Amino-1H-pyrazol-5-ol and its analogs constitute a highly valuable and versatile class of heterocyclic compounds in modern medicinal chemistry. Their straightforward and adaptable synthesis, coupled with their rich chemical reactivity and diverse biological activities—ranging from kinase inhibition and anticancer effects to antioxidant and anti-inflammatory properties—ensures their continued relevance in drug discovery. The ability to fine-tune their structure to optimize potency and selectivity for various biological targets makes them a promising scaffold for the development of novel therapeutics to address a wide spectrum of diseases. Future research will likely focus on creating more complex and targeted analogs, exploring novel biological applications, and further elucidating their mechanisms of action.

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References

- 1. chemrevlett.com [chemrevlett.com]
- 2. [Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations](http://frontiersin.org) [frontiersin.org]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 14. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 15. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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